molecular formula C10H18O4S B1453586 4-Cyclohexylsulfonylbutanoic acid CAS No. 922190-00-9

4-Cyclohexylsulfonylbutanoic acid

Cat. No.: B1453586
CAS No.: 922190-00-9
M. Wt: 234.31 g/mol
InChI Key: FWYPRPRZDUVRCU-UHFFFAOYSA-N
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Description

4-Cyclohexylsulfonylbutanoic acid is an organic compound characterized by the presence of a cyclohexyl group attached to a sulfonyl group, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylsulfonylbutanoic acid typically involves the sulfonation of cyclohexane followed by the introduction of a butanoic acid moiety. One common method involves the reaction of cyclohexylsulfonyl chloride with butanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylsulfonylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to yield cyclohexylbutanoic acid.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group under mild conditions.

Major Products Formed:

    Oxidation: Cyclohexylsulfonylbutanoic acid sulfone.

    Reduction: Cyclohexylbutanoic acid.

    Substitution: Cyclohexylsulfonylbutanoic acid derivatives with various functional groups.

Scientific Research Applications

4-Cyclohexylsulfonylbutanoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyclohexylsulfonylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

    Cyclohexylsulfonylmethane: Similar structure but with a shorter carbon chain.

    Cyclohexylsulfonylpropanoic acid: Differing by one carbon in the chain length.

    Cyclohexylsulfonylpentanoic acid: Differing by one additional carbon in the chain length.

Uniqueness: 4-Cyclohexylsulfonylbutanoic acid stands out due to its specific chain length, which can influence its reactivity and binding properties. The balance between hydrophobic and hydrophilic regions in the molecule makes it particularly versatile for various applications.

Properties

IUPAC Name

4-cyclohexylsulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4S/c11-10(12)7-4-8-15(13,14)9-5-2-1-3-6-9/h9H,1-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYPRPRZDUVRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734044
Record name 4-(Cyclohexanesulfonyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922190-00-9
Record name 4-(Cyclohexanesulfonyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexylsulfonylbutanoic acid
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Reactant of Route 4
4-Cyclohexylsulfonylbutanoic acid
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Reactant of Route 6
4-Cyclohexylsulfonylbutanoic acid

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